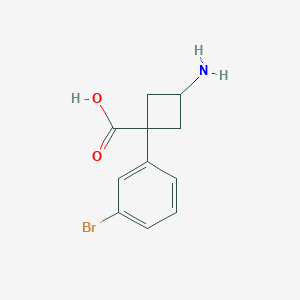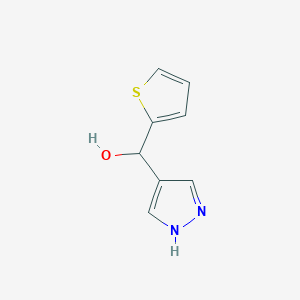
3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H12BrNO2 It is a cyclobutane derivative with an amino group and a bromophenyl group attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving suitable precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a reaction using a boron reagent and a bromophenyl halide.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Amino-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- 3-Amino-1-(3-chlorophenyl)cyclobutane-1-carboxylic acid
- 3-Amino-1-(3-iodophenyl)cyclobutane-1-carboxylic acid
Uniqueness
3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like fluorine or chlorine. This can lead to distinct chemical and biological properties.
特性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC名 |
3-amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9H,5-6,13H2,(H,14,15) |
InChIキー |
GYVKRGJMOSTUEQ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=CC(=CC=C2)Br)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13064854.png)

![5-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13064860.png)


![2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13064880.png)

![5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13064893.png)
![5-Bromooxazolo[4,5-b]pyridin-2-amine](/img/structure/B13064894.png)
![3-(1,1-Dimethylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13064900.png)
![4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13064907.png)
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13064915.png)


